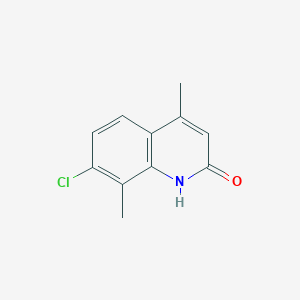

7-chloro-4,8-dimethylquinolin-2(1H)-one

Description

7-Chloro-4,8-dimethylquinolin-2(1H)-one is a chlorinated quinolinone derivative characterized by methyl groups at positions 4 and 8 and a chlorine atom at position 5. This compound, isolated from marine bacteria Saccharomonospora sp. CNQ-490, has garnered attention for its antitumor properties. It disrupts tumor cell DNA synthesis and is approved in China for treating advanced breast cancer and non-small cell lung cancer . Despite its lack of antimicrobial activity against Gram-positive and Gram-negative bacteria , its structural and functional analogs exhibit diverse biological roles, including antimicrobial, cardiac stimulant, and enzyme inhibitory activities.

Properties

IUPAC Name |

7-chloro-4,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASKNUBMLMFPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup and Friedländer Syntheses

The Skraup reaction, a classical method for quinoline synthesis, involves heating aniline derivatives with glycerol and sulfuric acid. For 7-chloro-4,8-dimethylquinolin-2(1H)-one, this method faces limitations due to the difficulty of introducing methyl groups at specific positions during cyclization. However, modified Friedländer syntheses—which condense 2-aminobenzaldehydes with ketones—offer better regiocontrol. For example, 3,5-dimethyl-2-nitrobenzaldehyde could theoretically react with ethyl acetoacetate to form a quinoline precursor, though direct evidence for this route remains unexplored in the provided sources.

Conrad-Limpach Cyclization

The Conrad-Limpach method, which couples β-keto esters with anilines, is more promising. A hypothetical route using 3-chloro-4,6-dimethylaniline and ethyl acetoacetate could yield 4,8-dimethyl-7-chloroquinolin-2(1H)-one after cyclization and oxidation. This aligns with protocols in, where 3,4-dimethoxyaniline was condensed with ethoxymethylene malonate to form a quinoline intermediate. Replacing methoxy groups with methyl substituents would require alkylation steps post-cyclization, as described in for similar systems.

Post-Synthetic Modification of Quinoline Intermediates

Chlorination Strategies

Introducing chlorine at the 7-position often employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). In, 4-chloroquinolin-2(1H)-one was synthesized by hydrolyzing 2,4-dichloroquinoline with hydrochloric acid. Adapting this, 4,8-dimethylquinolin-2(1H)-one could undergo electrophilic chlorination using POCl₃ in dimethylformamide (DMF), leveraging the activating effect of the 2-keto group. However, competing chlorination at other positions remains a challenge, necessitating directing groups or protective strategies.

Methylation Techniques

Methyl groups at the 4- and 8-positions can be introduced via Friedel-Crafts alkylation or nucleophilic substitution. In, 7,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one was synthesized using methyl iodide and potassium carbonate. For the target compound, methylating agents like dimethyl sulfate or trimethylaluminum could alkylate hydroxyl or halogenated precursors. For instance, 4-hydroxy-7-chloro-8-methylquinolin-2(1H)-one might undergo O-methylation followed by reduction, though this risks over-alkylation.

Catalytic and Reductive Methods

Hydrogenation and Reductive Amination

Catalytic hydrogenation is critical for reducing nitro groups or unsaturated bonds in intermediates. In, nitro intermediates were reduced to amines using palladium on carbon (Pd/C). For this compound, a nitro precursor at the 7-position could be reduced to an amine and subsequently replaced with chlorine via a Sandmeyer reaction, as outlined in.

Cross-Coupling Reactions

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methods for synthesizing this compound analogs from the literature:

Challenges and Optimization Opportunities

Regioselectivity in Chlorination

Achieving exclusive chlorination at the 7-position is complicated by competing reactions at the 5- and 6-positions. In, nitration at the 6-position was achieved using nitric acid, suggesting that electron-donating methyl groups might direct electrophiles to specific sites. Computational modeling could help predict substituent effects, but experimental optimization remains essential.

Purification and Yield Improvement

Low yields in multi-step syntheses (e.g., 10% in for similar compounds) highlight the need for better purification techniques. Column chromatography with gradient elution (chloroform/methanol) or recrystallization from acetonitrile, as described in, could enhance recovery .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4,8-dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can yield different quinoline derivatives.

Substitution: Halogen substitution reactions can modify the chlorine atom, leading to various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones and quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-chloro-4,8-dimethylquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological activity of quinolinones is highly dependent on substituent positions and saturation. Below is a comparative analysis of key analogs:

Key Observations :

- Saturation: Dihydroquinolinones (e.g., 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) exhibit altered physicochemical properties, such as reduced aromaticity, which may influence bioavailability and toxicity .

Pharmacological and Functional Comparisons

Antitumor Activity

In contrast, 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone () demonstrates cardiac stimulant activity, suggesting that the 8-methyl group may confer tissue-specific targeting depending on additional substitutions.

Antimicrobial and Enzyme Inhibitory Effects

- Neoasterric Methyl Ester (): Exhibits weak antibacterial activity against Bacillus subtilis and Staphylococcus aureus, unlike the target compound.

- Penicitrinon E (): Shows strong antimicrobial and anti-quorum sensing activity, highlighting the role of non-chlorinated substituents in microbial targeting.

- Acremonidine E (): A fungal-derived compound with antimelanogenic effects, illustrating the diversity of quinolinone-related natural products.

Biological Activity

7-Chloro-4,8-dimethylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClN. Its structure features a quinoline backbone with methyl and chloro substituents, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN |

| Molecular Weight | 191.63 g/mol |

| CAS Number | 53761-49-2 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial DNA synthesis, which is critical for their proliferation.

Antitubercular Activity

A series of derivatives based on quinoline structures have been synthesized and tested for antitubercular activity. In vitro studies indicated that this compound displayed promising results against Mycobacterium tuberculosis, suggesting potential as a lead compound for developing new tuberculosis treatments .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. This suggests a dual mechanism of action: direct cytotoxicity and the ability to trigger programmed cell death.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- DNA Intercalation : The quinoline structure allows it to intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Study on Antibacterial Activity

In a recent study published in Antibiotics, researchers synthesized a series of quinoline derivatives including this compound and assessed their antibacterial efficacy. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative treatment option .

Evaluation of Anticancer Effects

A study published in Cancer Letters explored the anticancer effects of this compound on various cancer cell lines. The findings showed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.